1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole
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Overview
Description
1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group at the first position, a chlorine atom at the third position, and a methyl group at the fifth position of the triazole ring.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s known that 1,2,4-triazoles and their derivatives exhibit significant pharmacological activities . The compound’s interaction with its targets likely involves the formation of hydrogen bonds and dipole interactions, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that 1,2,4-triazoles and their derivatives can affect various biochemical pathways due to their broad range of pharmacological activities .
Result of Action
It’s known that 1,2,4-triazoles and their derivatives can exhibit significant pharmacological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl chloride with 3-chloro-5-methyl-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 1-benzyl-3-amino-5-methyl-1H-1,2,4-triazole.
Oxidation: Formation of 1-benzyl-3-chloro-5-carboxy-1H-1,2,4-triazole.
Reduction: Formation of 1-benzyl-3-chloro-5-methyl-1,2,4-triazoline.
Scientific Research Applications
1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1H-1,2,4-triazole
- 3-chloro-1H-1,2,4-triazole
- 5-methyl-1H-1,2,4-triazole
Uniqueness
1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-chloro-5-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-12-10(11)13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBNSLNFBAYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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